molecular formula C12H16N2O4 B7908613 3-Amino-N-Cbz-D-alanine methyl ester HCl

3-Amino-N-Cbz-D-alanine methyl ester HCl

Cat. No.: B7908613
M. Wt: 252.27 g/mol
InChI Key: GPGOWAJADCIVNB-SNVBAGLBSA-N
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Description

3-Amino-N-Cbz-D-alanine methyl ester hydrochloride is a chemical compound with the molecular formula C12H17ClN2O4 and a molecular weight of 288.73 g/mol . This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the carbobenzoxy (Cbz) protecting group makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-Cbz-D-alanine methyl ester hydrochloride typically involves the protection of the amino group of D-alanine with a Cbz group, followed by esterification with methanol. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

    Protection of the Amino Group: The amino group of D-alanine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate. This reaction forms N-Cbz-D-alanine.

    Esterification: The protected amino acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form N-Cbz-D-alanine methyl ester.

    Formation of Hydrochloride Salt: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-Amino-N-Cbz-D-alanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-Cbz-D-alanine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Catalytic Hydrogenation: Pd-C, H2

    Acylation: Acid chlorides, anhydrides

    Nucleophilic Substitution: Various nucleophiles such as amines, alcohols

Major Products Formed

    Free Amine: Obtained by hydrogenation

    Amides: Formed by acylation reactions

    Substituted Esters: Formed by nucleophilic substitution

Mechanism of Action

The mechanism of action of 3-Amino-N-Cbz-D-alanine methyl ester hydrochloride primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions, allowing selective modifications at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-Cbz-D-alanine methyl ester hydrochloride is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild conditions using catalytic hydrogenation, making it suitable for sensitive substrates .

Biological Activity

3-Amino-N-Cbz-D-alanine methyl ester hydrochloride (CAS No. 126330-92-5) is a compound of significant interest in pharmaceutical and biochemical research. Its structure features a Cbz (carbobenzyloxy) protecting group, which is commonly used in peptide synthesis. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆N₂O₄
  • Molecular Weight : 252.27 g/mol
  • Synonyms : Benzyl (R)-1-(methoxycarbonyl)-2-aminoethylcarbamate; Methyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

Applications in Research

3-Amino-N-Cbz-D-alanine methyl ester HCl serves various roles in research:

  • Peptide Synthesis : It acts as a building block for creating peptides, crucial for drug development and biochemistry studies.
  • Neuroscience Studies : The compound is utilized to investigate neurotransmitter functions, contributing to understanding neurological disorders.
  • Pharmaceutical Formulations : Enhances drug solubility and bioavailability, thus improving medication delivery systems.
  • Protein Engineering : Facilitates the modification of proteins, enabling the design of proteins with specific functions for biotechnological applications.
  • Analytical Chemistry : Used as a standard in analytical methods for accurate quantification of amino acids .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Research indicates that derivatives of amino acid esters exhibit antiviral properties. For instance, compounds similar to 3-Amino-N-Cbz-D-alanine have shown effectiveness against herpes simplex virus (HSV-1), with some derivatives displaying improved bioavailability and lower toxicity compared to their parent compounds .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated that certain dipeptides can inhibit diacylglycerol kinases without inducing cytotoxicity at concentrations up to 100 μM . This suggests potential applications in regulating metabolic pathways relevant to diseases such as cancer.

3. Neurotransmitter Modulation

In neuroscience research, this compound has been investigated for its role in modulating neurotransmitter systems. Its structural similarity to naturally occurring amino acids allows it to interact with specific receptors, potentially influencing neurotransmission and offering insights into treatment strategies for neurological disorders .

Case Studies and Research Findings

A selection of studies highlights the biological activity and potential applications of this compound:

StudyFindings
Kim et al., 2018Demonstrated that amino acid prodrugs significantly enhance bioavailability and antiviral activity compared to non-modified drugs .
PMC2875079Evaluated the inhibition of protein kinases by related compounds, revealing no cytotoxic effects at high concentrations .
PMC7145296Investigated the synthesis of oligopeptides using C-terminal modifications, indicating the versatility of Cbz-protected amino acids in peptide chemistry .

Properties

IUPAC Name

methyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOWAJADCIVNB-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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